2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a 3,4-dimethylphenyl group and a methylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrazine ring or the methylsulfanyl group, potentially yielding different reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring or the pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like thiols or amines, and appropriate solvents and catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyrazole
- 2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyridine
- 2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)quinoline
Uniqueness
2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both a pyrazolo[1,5-a]pyrazine core and a methylsulfanyl group. This combination of features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H15N3S |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C15H15N3S/c1-10-4-5-12(8-11(10)2)13-9-14-15(19-3)16-6-7-18(14)17-13/h4-9H,1-3H3 |
InChI Key |
VPLFCJQVVVAHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SC)C |
Origin of Product |
United States |
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